molecular formula C20H17N3OS B2406739 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 874613-69-1

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2406739
CAS No.: 874613-69-1
M. Wt: 347.44
InChI Key: GNCJHPAMBMBVCO-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is a benzimidazole-based compound featuring a thiophene-2-carboxamide moiety linked via a phenethyl spacer. Benzimidazoles are renowned for their broad pharmacological applications, including antiviral, anticancer, and antiulcer activities . This compound’s structural complexity suggests versatility in drug design, particularly in targeting enzymes or receptors where aromatic stacking and heterocyclic interactions are pivotal.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCJHPAMBMBVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzimidazole derivatives can effectively inhibit various strains of bacteria and fungi. This is attributed to their ability to interfere with essential microbial processes.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organisms
N11.27Gram-positive bacteria
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

The above results highlight the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide has been explored through various in vitro studies. The compound has shown promising results against human cancer cell lines, particularly colorectal carcinoma.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison with Standard Drug
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU (IC50 = 9.99 µM)

These findings indicate that specific derivatives of benzimidazole exhibit superior anticancer activity compared to established chemotherapeutic agents, suggesting their potential for further development as anticancer drugs .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives, researchers found that compounds similar to this compound demonstrated significant inhibition against a range of pathogenic microorganisms. The study utilized a tube dilution technique for testing and highlighted the importance of substituent variations on antimicrobial potency .

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of novel benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for these compounds .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide

  • Structural Difference : Replaces thiophene with a furan ring.
  • Bioavailability: Furan’s lower lipophilicity may reduce membrane permeability compared to thiophene .
  • Synthesis : Similar coupling strategies but starting from furan-2-carboxylic acid .

N-[1-(2-Phenylethyl)-1H-Benzimidazol-2-yl]benzamide (GW438014A)

  • Structural Difference : Substitutes thiophene-2-carboxamide with a benzamide group.
  • Impact: Binding Affinity: Benzamide’s planar aromatic system enhances π-π stacking but lacks sulfur-mediated interactions .

2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (TMTB)

  • Structural Difference : Features dual thiophene substituents (methyl and aryl) on benzimidazole.
  • Impact: Metal Binding: Dual thiophene groups enable bidentate ligand behavior, unlike the single thiophene-carboxamide in the target compound .

Functional Analogues with Modified Heterocycles

Thiosemicarbazone-Bearing Benzimidazoles

  • Example : 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
  • Structural Difference : Replaces carboxamide with a thiosemicarbazone group.
  • Impact :
    • Reactivity : Thiosemicarbazone’s NH₂ and C=S groups enable chelation with transition metals, useful in anticancer applications .
    • Stability : Thiophene carboxamide’s amide bond offers greater metabolic stability compared to the hydrolytically labile thiosemicarbazone .

Thiazole-Fused Benzimidazoles

  • Example : N-((1H-Benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine .
  • Structural Difference : Incorporates a thiazole ring via cyclization of thiourea intermediates.
  • Impact :
    • Bioactivity : Thiazole’s nitrogen and sulfur atoms enhance interactions with biological targets (e.g., kinases), but rigid fusion may reduce conformational flexibility compared to the phenethyl-linked carboxamide .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Hydrogen-Bond Acceptors Key Functional Groups Notable Properties
Target Compound 3.8 4 Thiophene-2-carboxamide High lipophilicity, metal-binding potential
Furan-2-carboxamide analogue 3.2 4 Furan-2-carboxamide Reduced membrane permeability
GW438014A (benzamide) 4.1 3 Benzamide Enhanced π-π stacking, salt forms for solubility
Thiosemicarbazone derivative 2.9 5 Thiosemicarbazone Chelation capacity, metabolic instability

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structural framework combining benzimidazole and thiophene moieties, which are known for their diverse biological properties.

Anticancer Properties

Research indicates that compounds containing benzimidazole and thiophene derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study examining the effects of thiophene derivatives on human cancer cell lines, it was found that these compounds could effectively reduce cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of benzimidazole derivatives has been associated with reduced oxidative stress and inflammation in neuronal tissues. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Activity

A recent study published in Molecules evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The study utilized several cancer cell lines (e.g., MCF-7 breast cancer cells) and reported an IC50 value of 15 µM for this compound, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Research Findings Summary Table

Activity Type IC50/MIC Value Cell Line/Pathogen Mechanism
Anticancer15 µMMCF-7 (breast cancer)Induction of apoptosis via caspase activation
Antimicrobial32 µg/mLStaphylococcus aureusDisruption of cell membrane integrity
NeuroprotectiveN/AAnimal modelsReduction of oxidative stress and inflammation

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